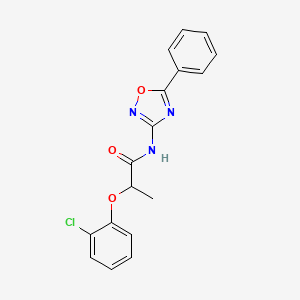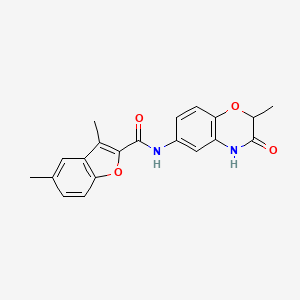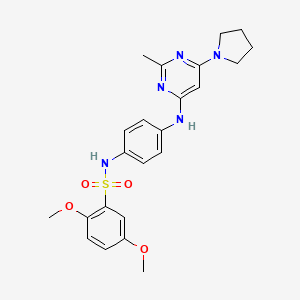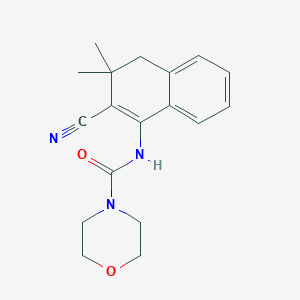![molecular formula C19H27N5O3S2 B11320597 N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11320597.png)
N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a piperidine moiety, and a sulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Sulfonamide Group: The sulfonamide group is attached through a reaction between a sulfonyl chloride and an amine derivative.
Final Coupling: The final step involves coupling the triazole derivative with the sulfonamide intermediate under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
類似化合物との比較
N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can be compared with other similar compounds, such as:
N-[(4-ethyl-5-{[2-oxo-2-(morpholin-4-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide: Similar structure but with a morpholine moiety instead of piperidine.
N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide: Similar structure but with a pyrrolidine moiety instead of piperidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
特性
分子式 |
C19H27N5O3S2 |
|---|---|
分子量 |
437.6 g/mol |
IUPAC名 |
N-[[4-ethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C19H27N5O3S2/c1-3-23-17(14-24(29(2,26)27)16-10-6-4-7-11-16)20-21-19(23)28-15-18(25)22-12-8-5-9-13-22/h4,6-7,10-11H,3,5,8-9,12-15H2,1-2H3 |
InChIキー |
GKPBHLXNYLILHV-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)N2CCCCC2)CN(C3=CC=CC=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11320516.png)

![3-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11320523.png)
![N,N,N'-trimethyl-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazine-2,4-diamine](/img/structure/B11320528.png)


![2-(4-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11320548.png)
![1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B11320555.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320569.png)

![N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11320578.png)
![N-(3-chloro-4-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11320587.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide](/img/structure/B11320593.png)
